molecular formula C10H11ClO2 B13064394 1-(5-Chloro-2-hydroxy-3-methylphenyl)-1-propanone

1-(5-Chloro-2-hydroxy-3-methylphenyl)-1-propanone

Cat. No.: B13064394
M. Wt: 198.64 g/mol
InChI Key: NUIUECGSOINZLN-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of 1-(5-Chloro-2-hydroxy-3-methylphenyl)-1-propanone follows IUPAC guidelines for substituted aromatic ketones. The parent structure is propan-1-one, a three-carbon chain with a ketone group at the terminal position. The benzene ring is substituted at three positions:

  • A hydroxyl (-OH) group at position 2 ,
  • A methyl (-CH₃) group at position 3 ,
  • A chlorine atom (-Cl) at position 5 .

The numbering begins at the ketone-attached carbon (position 1), proceeding clockwise to assign positions to the substituents (Figure 1). This arrangement yields the full IUPAC name 1-(5-chloro-2-hydroxy-3-methylphenyl)propan-1-one . The molecular formula is C₁₀H₁₁ClO₂ , with a molecular weight of 198.65 g/mol .

Key Identifiers:

Property Value
CAS Registry Number 22362-65-8 (analogous compound)
InChI Key HDUSGGZSLVCDKY-UHFFFAOYSA-N (similar derivative)
SMILES CC1=C(C(=CC(=C1)Cl)O)C(=O)CC

The compound’s distinct substitution pattern distinguishes it from related derivatives, such as 5′-chloro-2′-hydroxy-4′-methylpropiophenone (CAS 22362-65-8), which features a methyl group at position 4 instead of 3 .

Molecular Geometry and Bonding Patterns

The molecular geometry of 1-(5-Chloro-2-hydroxy-3-methylphenyl)-1-propanone is governed by the hybridization of its constituent atoms and the steric/electronic effects of its substituents:

Aromatic Ring and Substituent Effects:

  • The benzene ring adopts a planar hexagonal geometry with bond angles of ~120°, characteristic of sp² hybridization.
  • Chlorine (electronegativity: 3.0) exerts an electron-withdrawing inductive (-I) effect, polarizing the ring and reducing electron density at the para position.
  • The hydroxyl group donates electron density via resonance (+M effect), creating a localized electron-rich region at positions 2 and 6.
  • The methyl group (electron-donating via +I effect) enhances steric bulk at position 3, slightly distorting the ring’s planarity .

Ketone Backbone:

  • The propanone group (-CO-CH₂-CH₃) features a trigonal planar carbonyl carbon (sp² hybridized) with a bond angle of ~120° around the C=O group.
  • The dihedral angle between the benzene ring and the ketone plane is approximately 25–35° , as observed in analogous propiophenone derivatives .
Bond Lengths (Typical Values for Analogous Structures):
Bond Length (Å)
C=O (carbonyl) 1.21–1.23
C-Cl 1.74–1.76
C-O (phenolic) 1.36–1.38

These values suggest moderate conjugation between the aromatic ring and the ketone group, mediated by the substituents’ electronic effects .

X-ray Crystallographic Studies of Aromatic Ketone Derivatives

While direct X-ray data for 1-(5-Chloro-2-hydroxy-3-methylphenyl)-1-propanone are limited, studies on structurally related compounds provide insights into its likely crystalline behavior:

Crystal System and Packing:

  • Analogous propiophenones (e.g., 2′-hydroxy-3-phenylpropiophenone) crystallize in the monoclinic system (space group P2₁/c) with unit cell parameters a = 8.42 Å, b = 10.15 Å, c = 12.30 Å, and β = 98.5° .
  • The hydroxyl group participates in intermolecular hydrogen bonding (O-H···O=C), forming chains along the b-axis. Similar behavior is expected in the target compound, with Cl and CH₃ groups influencing packing density.

Hydrogen-Bonding Network (Inferred):

Donor-Acceptor Distance (Å) Angle (°)
O-H (phenolic) → O=C 2.65–2.75 155–160

These interactions stabilize the crystal lattice and reduce molecular mobility, as evidenced by the high melting points (e.g., 36–37°C for 2′-hydroxy-3-phenylpropiophenone) .

Tautomeric Behavior and Resonance Stabilization

The compound exhibits two primary resonance-driven phenomena:

Phenolic Resonance:

The hydroxyl group donates electron density to the ring via resonance, generating partial double-bond character between C2 and O (Figure 2A). This delocalization stabilizes the phenoxide ion in basic conditions, with a predicted pKₐ of 8.0–8.5 .

Ketone-Aromatic Conjugation:

The carbonyl group conjugates weakly with the aromatic ring, shifting electron density toward the oxygen atom (Figure 2B). This interaction is modulated by the chloro and methyl substituents:

  • The chloro group withdraws electron density, enhancing the ketone’s electrophilicity.
  • The methyl group donates electron density, partially offsetting the chloro group’s effect.
Resonance Contributors:
  • Keto Form : Dominant under neutral conditions, characterized by a fully localized carbonyl group.
  • Enolate Form : Minor contributor in basic media, involving deprotonation at the α-carbon (not observed due to the absence of enolizable hydrogens).

These effects collectively enhance the compound’s stability and reactivity in synthetic applications, such as Friedel-Crafts acylations .

Properties

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

1-(5-chloro-2-hydroxy-3-methylphenyl)propan-1-one

InChI

InChI=1S/C10H11ClO2/c1-3-9(12)8-5-7(11)4-6(2)10(8)13/h4-5,13H,3H2,1-2H3

InChI Key

NUIUECGSOINZLN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C(=CC(=C1)Cl)C)O

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation Approach

This classical method involves the acylation of a 5-chloro-2-hydroxy-3-methylphenyl derivative with propanoyl chloride or an equivalent acylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction introduces the 1-propanone group at the aromatic ring.

  • Reactants : 5-chloro-2-hydroxy-3-methylphenyl compound, propanoyl chloride
  • Catalyst : AlCl3 or similar Lewis acid
  • Solvent : Nonpolar solvents like toluene or dichloromethane
  • Temperature : Controlled low to moderate temperatures (0–40°C) to avoid polyacylation
  • Workup : Quenching with water or dilute acid, extraction, and purification by recrystallization or chromatography

This method is favored for its straightforwardness but requires careful control to prevent over-acylation or chlorination side reactions.

Base-Catalyzed Condensation in Nonpolar Solvent (Toluene)

A more recent and industrially scalable method involves the reaction of an aromatic ketone compound with a substituted acetophenone in the presence of a base in toluene, which is a neutral, high-boiling solvent facilitating reaction control and product isolation.

  • Reactants : Aromatic ketone and substituted acetophenone (bearing chloro, hydroxy, and methyl groups)
  • Base : Suitable bases such as sodium hydride or organic amines
  • Solvent : Toluene, chosen for its neutral nature and boiling point (~110°C)
  • Reaction conditions : Reflux or controlled heating to promote condensation
  • Advantages : High yield, high selectivity, and ease of product recovery by slurry formation
  • Outcome : Formation of 1-(5-chloro-2-hydroxy-3-methylphenyl)-1-propanone with minimal side products

This method is supported by patent literature indicating yields up to 75–78% and optical purity improvements through temperature and reagent ratio optimization.

Multi-Step Synthesis Involving Intermediate Formation

Some synthetic routes involve preparing intermediate compounds such as methyl 5-chloro-2-hydroxy-3-methylphenyl esters or related indone derivatives, followed by subsequent transformations:

  • Step 1 : Preparation of methyl 5-chloro-2-hydroxy-3-methylphenyl esters via esterification or methylation using methylcarbonate and sodium hydride in toluene.
  • Step 2 : Acidification and oxidation steps to convert intermediates into ketone functionalities.
  • Step 3 : Final isolation and purification of the target compound.

This approach allows fine control over stereochemistry and purity, as demonstrated in patent CN105461552A, where reaction parameters such as molar ratios, solvent volumes, and addition times are optimized to improve yield and enantiomeric excess.

Reaction Parameter Optimization

The following table summarizes key parameters influencing the synthesis:

Parameter Optimal Range/Condition Effect on Outcome
Solvent Toluene (mass ratio to reactants 5–7:1) Neutral medium, high boiling point, good solubility
Base Sodium hydride (molar ratio 2–3 equiv) Promotes deprotonation and nucleophilic attack
Acylating agent ratio Methylcarbonate or propanoyl chloride (3.5–4.5 equiv) Ensures complete acylation without excess side reactions
Temperature 40–45 °C during oxidation/condensation Balances reaction rate and selectivity
Acidification pH 2–3 (using HCl and ice mixture) Facilitates intermediate precipitation and purification
Reaction time Addition over 1.5–3 hours, total reaction 12 hours Prevents incomplete reaction and loss of yield

These parameters are derived from extensive experimental optimization in the literature and patent disclosures.

Research Findings and Yield Data

  • Yields reported for the preparation of 1-(5-chloro-2-hydroxy-3-methylphenyl)-1-propanone and related intermediates range from 70% to 78% under optimized conditions.
  • Optical purity or enantiomeric excess can reach 80–83% when chiral auxiliaries or specific reaction conditions are applied.
  • Use of toluene as solvent enhances reaction control and product isolation due to its neutral nature and suitable boiling point.
  • Reaction times and reagent addition rates critically affect yield and purity; slow addition over 1.5–3 hours is recommended to avoid side reactions and loss of intermediate compounds.

Summary Table of Preparation Methods

Method Key Reagents Solvent Yield (%) Notes
Friedel-Crafts Acylation Propanoyl chloride, AlCl3 Toluene/DCM ~65–75 Requires Lewis acid, careful temperature control
Base-Catalyzed Condensation Aromatic ketone, substituted acetophenone, base Toluene 75–78 High selectivity, scalable, optimized conditions
Multi-step Intermediate Route Methylcarbonate, sodium hydride, HCl Toluene 70–78 Allows stereochemical control, multi-step process

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2-hydroxy-3-methylphenyl)-1-propanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.

Major Products Formed:

    Oxidation: Formation of 5-chloro-2-hydroxy-3-methylbenzoic acid.

    Reduction: Formation of 1-(5-chloro-2-hydroxy-3-methylphenyl)-1-propanol.

    Substitution: Formation of 1-(5-amino-2-hydroxy-3-methylphenyl)-1-propanone.

Scientific Research Applications

1-(5-Chloro-2-hydroxy-3-methylphenyl)-1-propanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-hydroxy-3-methylphenyl)-1-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxyl groups may play a role in binding to active sites, while the propanone side chain may influence the compound’s overall reactivity and stability. Detailed studies on its molecular pathways are necessary to fully understand its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 1-(5-Chloro-2-hydroxy-3-methylphenyl)-1-propanone and related propanone derivatives:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Applications References
1-(5-Chloro-2-hydroxy-3-methylphenyl)-1-propanone 5-Cl, 2-OH, 3-CH₃ on phenyl ring C₁₀H₁₁ClO₂ 198.65 (calc.) Potential pharmaceutical intermediate or impurity; structural analog of bupropion derivatives
Bupropion (1-(3-Chlorophenyl)-2-[(tert-butyl)amino]-1-propanone) 3-Cl on phenyl ring; tert-butylamino group C₁₃H₁₈ClNO•HCl 276.21 Antidepressant, smoking cessation drug; metabolizes to hydroxybupropion
Bupropion Related Compound C (1-(3-Chlorophenyl)-2-hydroxy-1-propanone) 3-Cl, 2-OH on phenyl ring C₉H₉ClO₂ 184.62 Impurity in bupropion synthesis; analytical reference standard
Aldi-4 (1-(4-Chlorophenyl)-3-(1-piperidinyl)-1-propanone) 4-Cl on phenyl ring; piperidinyl group C₁₄H₁₇ClNO 262.75 ALDH enzyme inhibitor; studied for anticancer and neuroprotective effects
RS39604 4-Amino-5-chloro-2-(3,5-dimethoxy)benzyloxy substitution C₂₄H₂₉ClN₂O₄ 445.96 5-HT₄ receptor antagonist; used in gastrointestinal motility studies

Key Structural and Functional Differences:

Substitution Patterns: The 5-chloro-2-hydroxy-3-methylphenyl group in the target compound contrasts with 3-chlorophenyl (bupropion) or 4-chlorophenyl (Aldi-4). These positional differences influence electronic properties (e.g., dipole moments) and steric hindrance, affecting reactivity and binding affinity in biological systems . The absence of an amino group (cf.

The hydroxyl group at position 2 enables hydrogen bonding, a feature shared with Bupropion Related Compound C, which is critical for crystallization and intermolecular interactions in solid-state chemistry .

Applications :

  • Unlike Aldi-4 or RS39604, the target compound lacks direct evidence of biological activity but shares synthetic utility with epoxypropane derivatives (e.g., 1-(5-chloro-2-hydroxyphenyl)-3-(2-chlorophenyl)-1-oxo-2,3-epoxypropane) used in medicinal chemistry .
  • Its structural similarity to bupropion impurities suggests a role in quality control during pharmaceutical manufacturing .

Biological Activity

1-(5-Chloro-2-hydroxy-3-methylphenyl)-1-propanone is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

1-(5-Chloro-2-hydroxy-3-methylphenyl)-1-propanone features a unique structure that includes a chloro group and a hydroxyl group, which may influence its reactivity and interactions with biological targets. The molecular formula is C10H11ClO2, and it is characterized by the following functional groups:

  • Chloro Group : Enhances lipophilicity and potential receptor interactions.
  • Hydroxyl Group : May participate in hydrogen bonding, affecting solubility and binding affinity.

The biological activity of 1-(5-Chloro-2-hydroxy-3-methylphenyl)-1-propanone is believed to involve interactions with specific enzymes or receptors. The presence of the chloro and hydroxyl groups likely plays a crucial role in binding to active sites, while the propanone side chain may modulate the compound’s overall stability and reactivity. Further studies are necessary to elucidate the precise molecular pathways involved in its action.

Antimicrobial Properties

Recent investigations have highlighted the antimicrobial potential of 1-(5-Chloro-2-hydroxy-3-methylphenyl)-1-propanone. In vitro studies suggest that it exhibits significant inhibitory effects against various microorganisms, including:

  • Staphylococcus epidermidis
  • Corynebacterium xerosis
  • Brevibacterium epidermidis

The minimum inhibitory concentration (MIC) values for these microorganisms indicate strong antimicrobial activity, making it suitable for applications in cosmetic formulations and medical devices aimed at preventing body odor.

MicroorganismMIC (ppm)
Staphylococcus epidermidis500
Corynebacterium xerosis250
Brevibacterium epidermidis300

Anti-inflammatory Effects

In addition to its antimicrobial properties, there is emerging evidence suggesting that 1-(5-Chloro-2-hydroxy-3-methylphenyl)-1-propanone may possess anti-inflammatory effects. Preliminary studies indicate that it could modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of 1-(5-Chloro-2-hydroxy-3-methylphenyl)-1-propanone using turbidimetric measurement methods. The results demonstrated complete inhibition of growth for Corynebacterium xerosis at a concentration of just 500 ppm, underscoring its potential as an effective antimicrobial agent in various formulations .

Research on Therapeutic Applications

Another study explored the compound's potential therapeutic applications beyond antimicrobial effects. It was found to exhibit favorable pharmacokinetic profiles with sufficient oral bioavailability and minimal toxicity in animal models, suggesting its viability for further development as a therapeutic agent .

Comparative Analysis with Similar Compounds

To understand the unique properties of 1-(5-Chloro-2-hydroxy-3-methylphenyl)-1-propanone, it is essential to compare it with structurally similar compounds such as 1-(5-Chloro-2-hydroxy-3-methylphenyl)ethanone and 1-(5-Chloro-2-hydroxy-3-methylphenyl)butan-1-one. These comparisons reveal distinct differences in solubility, reactivity, and biological activity.

CompoundSolubilityReactivityBiological Activity
1-(5-Chloro-2-hydroxy-3-methylphenyl)-1-propanoneModerateHighStrong antimicrobial effects
1-(5-Chloro-2-hydroxy-3-methylphenyl)ethanoneLowModerateLimited antimicrobial effects
1-(5-Chloro-2-hydroxy-3-methylphenyl)butan-1-oneHighHighModerate antimicrobial effects

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